molecular formula C26H22N4O4 B2509872 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1206999-67-8

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2509872
CAS No.: 1206999-67-8
M. Wt: 454.486
InChI Key: DPSPZQLHTZZCOQ-UHFFFAOYSA-N
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Description

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that combines multiple functional groups, including oxadiazole, phenyl, benzyloxy, and quinazoline moieties. This unique structure lends itself to various biological and chemical properties, making it a molecule of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

  • Formation of the 1,2,4-oxadiazole ring: : This usually starts with the condensation of a benzyloxyphenyl hydrazide with a carboxylic acid derivative under dehydrating conditions.

  • Quinazoline ring assembly: : The quinazoline core can be synthesized via a cyclization reaction involving ethyl anthranilate and formamide under acidic conditions.

Industrial Production Methods

For industrial production, optimizing these reactions for higher yield and purity is crucial. This typically involves using robust catalysts and high-purity reagents and fine-tuning reaction parameters like temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidative cleavage at the benzyloxy group and reduction at the oxadiazole ring.

  • Substitution: : Nucleophilic substitution can occur at the phenyl ring, especially with strong nucleophiles.

  • Hydrolysis: : Under acidic or basic conditions, the oxadiazole ring can be hydrolyzed to corresponding acids or amines.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or peracids in mild conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions vary depending on the nucleophile; typical reagents include halides, alcohols, and thiols.

Major Products

  • Oxidation: : Products may include benzoic acid derivatives.

  • Reduction: : Reduced forms of oxadiazole or quinazoline derivatives.

  • Substitution: : Substituted phenyl derivatives, varying based on the entering nucleophile.

Scientific Research Applications

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione has broad applications:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis.

  • Medicine: : Investigation as a potential pharmacological agent, particularly for its antibacterial, antifungal, and anticancer properties.

  • Industry: : Used in the development of new materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context:

  • Biological activity: : It can interact with cellular targets like enzymes, receptors, and DNA. The oxadiazole ring is known for its ability to bind metal ions, influencing enzyme activity.

  • Chemical reactivity: : The molecule's structure allows it to participate in numerous reactions, facilitating its role as a versatile synthetic intermediate.

Comparison with Similar Compounds

When compared to other oxadiazole or quinazoline derivatives, this compound stands out due to its combined structural features, which offer distinct reactivity and biological activity.

  • Similar Compounds: : Examples include 1,2,4-oxadiazole derivatives and quinazoline diones, each with unique substituents that impact their activity.

  • Uniqueness: : The incorporation of the benzyloxyphenyl group and the specific substitution on the quinazoline core make this compound a unique hybrid with potentially enhanced properties.

This detailed analysis should give you a comprehensive understanding of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione, highlighting its synthesis, reactions, applications, and how it stands out among related compounds.

Properties

CAS No.

1206999-67-8

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3

InChI Key

DPSPZQLHTZZCOQ-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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